EN6

Autophagy mTOR Signaling Covalent Inhibitor

EN6 (CAS 1808714-73-9) is a covalent v-ATPase activator that selectively inhibits mTORC1 signaling while preserving mTORC2/AKT activity, a key differentiator from generic mTOR inhibitors like Torin1 or rapamycin. Its unique ability to enhance lysosomal acidification and clear TDP-43 aggregates makes it essential for studies in neurodegeneration, muscle physiology, and metabolic disorders. Ensure experimental fidelity by choosing EN6 for its precise, published mechanism of action.

Molecular Formula C19H14F2N4O2
Molecular Weight 368.3 g/mol
CAS No. 1808714-73-9
Cat. No. B607304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN6
CAS1808714-73-9
SynonymsEN6;  EN-6;  EN 6
Molecular FormulaC19H14F2N4O2
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2)C3=CC=CC=C3F)F
InChIInChI=1S/C19H14F2N4O2/c1-2-18(26)24-16-9-13(7-8-14(16)20)23-19(27)12-10-22-25(11-12)17-6-4-3-5-15(17)21/h2-11H,1H2,(H,23,27)(H,24,26)
InChIKeySUSXQEYPNDORDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

EN6 (CAS 1808714-73-9) Procurement Guide: Unique Covalent Autophagy Activator Targeting ATP6V1A for Scientific Research


EN6 (CAS 1808714-73-9) is a small-molecule covalent autophagy activator that targets cysteine 277 in the ATP6V1A subunit of the lysosomal vacuolar H⁺-ATPase (v-ATPase) [1]. Its chemical name is N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, with a molecular weight of 368.34 . EN6-mediated modification of ATP6V1A uncouples the v-ATPase from Rag GTPases, leading to inhibition of mTORC1 signaling, increased lysosomal acidification, and activation of autophagy [1]. It is supplied as a powder with high purity (≥98% to ≥99.32% by HPLC) and is soluble in DMSO (≥74 mg/mL) but insoluble in water and ethanol . EN6 is intended exclusively for research use and has been cited in peer-reviewed publications including Nature Chemical Biology [1].

Why Generic Autophagy Modulators Cannot Substitute for EN6 in ATP6V1A-Targeted Research


Generic autophagy modulators such as mTOR inhibitors (e.g., Torin1, rapamycin) or lysosomal inhibitors (e.g., chloroquine) cannot functionally substitute for EN6 due to fundamental mechanistic differences. Torin1 inhibits both mTORC1 and mTORC2 via ATP competition, whereas EN6 acts upstream on the v-ATPase-Ragulator complex to selectively block mTORC1 signaling without affecting mTORC2-dependent AKT phosphorylation [1]. Rapamycin, an allosteric mTORC1 inhibitor, fails to completely suppress mTORC1 activity and exhibits substrate-selective inhibition [2]. Chloroquine inhibits lysosomal acidification, whereas EN6 enhances it [3]. EN6's covalent binding to ATP6V1A Cys277 [1] provides a unique mode of action that cannot be replicated by these agents. Therefore, experiments requiring specific v-ATPase engagement, complete mTORC1 inhibition, or enhanced lysosomal acidification necessitate the use of EN6, and substitution with generic compounds will produce distinct experimental outcomes that may not align with research objectives.

EN6 (CAS 1808714-73-9) Quantitative Differentiation Evidence Against Comparator Compounds


EN6 vs. Torin1: Selective mTORC1 Inhibition Without mTORC2/AKT Suppression

EN6 selectively inhibits mTORC1 without affecting mTORC2-dependent AKT phosphorylation, in contrast to the ATP-competitive mTOR inhibitor Torin1 which suppresses both complexes [1]. In HEK293A cells, EN6 (25 μM, 1 h) completely inactivated mTORC1 signaling as shown by reduced phosphorylation of S6K1 and 4EBP1, yet AKT phosphorylation (Ser473) remained unaffected [1]. Torin1, at comparable mTORC1-inhibitory concentrations, also inhibits mTORC2 (IC50 ~10 nM) and reduces AKT phosphorylation [2]. This differential selectivity is critical for studies requiring mTORC1-specific blockade without confounding mTORC2-mediated feedback signaling [1].

Autophagy mTOR Signaling Covalent Inhibitor

EN6 vs. Rapamycin: In Vivo mTORC1 Inhibition and Autophagy Activation in Mouse Heart and Skeletal Muscle

In a direct head-to-head in vivo study, EN6 (50 mg/kg, i.p., 4 h) and rapamycin (10 mg/kg, i.p., 4 h) were compared in C57BL/6 male mice [1]. Both compounds significantly reduced mTORC1 signaling as measured by p-S6 levels in heart and skeletal muscle [1]. EN6 treatment led to a significant increase in LC3BII levels (autophagy marker) in both tissues, whereas rapamycin's effect on LC3BII was less pronounced [1]. Notably, EN6 significantly reduced p62 levels in both heart and skeletal muscle, indicating enhanced autophagic flux, while rapamycin did not achieve significant p62 reduction [1]. This demonstrates that EN6 is an effective in vivo autophagy activator with a profile distinct from rapamycin.

In Vivo Pharmacology mTORC1 Signaling Autophagy

EN6 Clears TDP-43 Protein Aggregates in a Lysosome-Dependent Manner

EN6 promotes the clearance of TDP-43 aggregates, a pathological hallmark of frontotemporal dementia and amyotrophic lateral sclerosis (ALS) [1]. In a GFP-TDP43 U2OS osteosarcoma cell line model, treatment with EN6 (50 μM, 4 h) significantly reduced TDP-43 aggregate burden [1]. This clearance was shown to be lysosome-dependent, as it was blocked by the lysosomal inhibitor bafilomycin A1 [1]. Unlike mTOR inhibitors that primarily initiate autophagy, EN6 uniquely enhances lysosomal acidification via v-ATPase activation, facilitating the degradation of autophagic cargo such as aggregated proteins [1]. This dual mechanism—mTORC1 inhibition plus lysosomal enhancement—is not observed with conventional autophagy modulators.

Neurodegeneration Protein Aggregation Frontotemporal Dementia

Covalent Binding to ATP6V1A Cys277 is Essential for EN6 Activity

EN6's autophagy-activating activity is strictly dependent on its covalent modification of cysteine 277 in the ATP6V1A subunit of the v-ATPase [1]. In ATP6V1A knockdown cells rescued with a C277A or C277S mutant (which cannot be covalently modified), EN6 failed to inhibit mTORC1 signaling, increase LC3BII levels, or promote p62 degradation [1]. This demonstrates that EN6's covalent engagement of ATP6V1A Cys277 is the sole driver of its pharmacological effects. In contrast, mTOR inhibitors like Torin1 and rapamycin do not require covalent target engagement [2]. This covalent mechanism provides a sustained pharmacodynamic effect and ensures that observed phenotypes are specifically attributable to v-ATPase modulation.

Covalent Inhibitor ATP6V1A v-ATPase

EN6 IC50 for Recombinant Human ATP6V1A: 1.7 μM

In a cell-free biochemical assay, EN6 targets recombinant human ATP6V1A protein with an IC50 of 1.7 μM . This value provides a quantitative benchmark for target engagement and can be used to guide concentration selection in cellular and biochemical experiments. While this IC50 is higher (less potent) than those of some mTOR inhibitors (e.g., Torin1 IC50 for mTOR ~2-10 nM [1]), EN6's covalent mechanism and unique dual action on v-ATPase activity and mTORC1 signaling distinguish its pharmacological profile. The 1.7 μM IC50 reflects the concentration required for half-maximal covalent modification of ATP6V1A Cys277 in a recombinant protein context.

IC50 ATP6V1A Enzymatic Assay

Recommended Research Applications for EN6 (CAS 1808714-73-9) Based on Quantitative Evidence


In Vivo Studies Requiring mTORC1 Inhibition and Autophagy Activation in Muscle Tissues

Based on direct in vivo evidence showing EN6 (50 mg/kg, i.p.) reduces mTORC1 signaling (p-S6) and increases autophagic flux (LC3BII increase, p62 decrease) in mouse heart and skeletal muscle [1], EN6 is well-suited for preclinical studies investigating autophagy modulation in muscle physiology, cardiac function, and metabolic disorders. Its ability to clear p62 distinguishes it from rapamycin in these tissues [1].

Neurodegeneration Research Focused on TDP-43 Proteinopathy

EN6 has demonstrated lysosome-dependent clearance of TDP-43 aggregates in cellular models [1], making it a valuable tool for investigating therapeutic strategies in frontotemporal dementia (FTD), amyotrophic lateral sclerosis (ALS), and related TDP-43 proteinopathies. Its dual mechanism—enhancing both autophagy initiation (via mTORC1 inhibition) and lysosomal degradation capacity (via v-ATPase activation)—addresses two critical nodes in proteostasis that are often dysfunctional in neurodegeneration [1].

Chemical Biology Studies of v-ATPase Function and mTORC1 Lysosomal Recruitment

EN6's covalent targeting of ATP6V1A Cys277 provides a unique chemical biology probe for dissecting v-ATPase function in the context of mTORC1 signaling [1]. The availability of ATP6V1A C277A/C277S mutant rescue systems [1] allows researchers to definitively attribute observed phenotypes to EN6's specific covalent engagement. This is particularly valuable for studies investigating the v-ATPase-Ragulator-Rag GTPase axis and its role in nutrient sensing [1].

Cellular Autophagy Assays Requiring mTORC1-Specific Inhibition Without mTORC2 Interference

For cell-based experiments where mTORC2/AKT signaling must remain intact (e.g., to avoid confounding effects on cell survival, proliferation, or feedback loops), EN6 is the preferred tool over ATP-competitive mTOR inhibitors like Torin1 [1]. At concentrations that fully inhibit mTORC1 (25-50 μM), EN6 does not affect AKT phosphorylation (Ser473), preserving mTORC2-dependent signaling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EN6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.